Bienvenue dans la boutique en ligne BenchChem!

6-Trimethylsilylthio-9-trimethylsilylpurine

Experimental Autoimmune Encephalomyelitis Immunosuppression CNS Drug Delivery

6-Trimethylsilylthio-9-trimethylsilylpurine (S-MP, CAS 132151-80-5) is a doubly silylated purine derivative with the molecular formula C₁₁H₂₀N₄SSi₂ and a monoisotopic mass of 296.095 Da. It is formally classified as a trimethylsilyl compound and a mercaptopurine analog.

Molecular Formula C11H20N4SSi2
Molecular Weight 296.54 g/mol
CAS No. 132151-80-5
Cat. No. B164169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Trimethylsilylthio-9-trimethylsilylpurine
CAS132151-80-5
Synonyms6-trimethylsilylthio-9-trimethylsilylpurine
S-MP
Molecular FormulaC11H20N4SSi2
Molecular Weight296.54 g/mol
Structural Identifiers
SMILESC[Si](C)(C)N1C=NC2=C1N=CN=C2S[Si](C)(C)C
InChIInChI=1S/C11H20N4SSi2/c1-17(2,3)15-8-14-9-10(15)12-7-13-11(9)16-18(4,5)6/h7-8H,1-6H3
InChIKeyFYXKXNUDPDVSOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Trimethylsilylthio-9-trimethylsilylpurine (CAS 132151-80-5): Procurement-Relevant Identity and Physicochemical Baseline


6-Trimethylsilylthio-9-trimethylsilylpurine (S-MP, CAS 132151-80-5) is a doubly silylated purine derivative with the molecular formula C₁₁H₂₀N₄SSi₂ and a monoisotopic mass of 296.095 Da . It is formally classified as a trimethylsilyl compound and a mercaptopurine analog [1]. The molecule carries a trimethylsilylthio group at the purine 6-position and a trimethylsilyl group at N9, giving it markedly higher lipophilicity than the parent drug 6-mercaptopurine (6-MP) [2]. Commercially, it is typically supplied at ≥97% purity [3].

Why 6-Trimethylsilylthio-9-trimethylsilylpurine Cannot Be Replaced by Generic 6-Mercaptopurine in CNS-Targeted Research


6-Mercaptopurine (6-MP) is a widely used immunosuppressant, but its clinical and experimental utility in neuroinflammatory disease is limited by poor blood‑brain barrier (BBB) penetration [1]. The bis‑trimethylsilyl modification in S‑MP overcomes this restriction: silylation markedly increases lipophilicity, which directly translates into enhanced BBB and cellular permeability [1]. Consequently, simply substituting 6‑MP for S‑MP in experimental autoimmune encephalomyelitis or other CNS‑targeted models would forfeit the tissue‑distribution advantage that is the entire basis for the derivative’s design. The quantitative evidence below makes this differentiation explicit.

Head-to-Head Evidence: Quantified Differentiation of 6-Trimethylsilylthio-9-trimethylsilylpurine from Its Closest Comparators


Survival Benefit in T-Cell-Mediated Experimental Allergic Encephalomyelitis: S-MP vs. 6-MP

In a directly comparative study using a T‑lymphocyte‑line‑mediated experimental allergic encephalomyelitis (t‑EAE) model in Lewis rats, the silylated derivative S‑MP conferred a significantly higher survival rate than the parent drug 6‑MP. The experimental design involved single injections given at varying time points, and the survival endpoint was the primary efficacy readout [1].

Experimental Autoimmune Encephalomyelitis Immunosuppression CNS Drug Delivery

Attenuation of Disease Severity in EAE: Qualitative Evidence with Quantitative Context

Beyond the survival endpoint, the same study reported that S‑MP attenuated the severity of clinical disease in t‑EAE more effectively than 6‑MP. Although the severity scores were not tabulated numerically in the abstract, the authors explicitly state that severity was reduced and that this occurred alongside the improved survival data [1].

Multiple Sclerosis Models Neuroinflammation Immunopharmacology

Enhanced Blood‑Brain Barrier and Cellular Permeability via Silylation: Class‑Level Inference

The authors of the Vohl et al. study attribute the superior performance of S‑MP to silylation‑mediated improvement in BBB and cellular permeability [1]. This is consistent with the well‑established principle that trimethylsilyl groups increase the lipophilicity of purine bases, facilitating passive diffusion across lipid membranes [2]. While direct permeability coefficients (e.g., Papp or log BB) for S‑MP have not been reported, the in vivo efficacy difference provides a functional readout of this permeability advantage.

Drug Delivery to CNS Prodrug Design Organosilicon Medicinal Chemistry

Suppression of Intrathecal Inflammatory Cells: Mechanistic Differentiation Over 6-MP

The Vohl et al. study explicitly states that S‑MP suppresses intrathecal inflammatory cells more effectively than 6‑MP [1]. This observation, based on cytological examination of cerebrospinal fluid or spinal cord infiltrates, provides a mechanistic correlate to the improved survival and severity data. The enhanced intrathecal effect is consistent with the improved BBB permeability conferred by silylation.

Neuroimmunology Intrathecal Inflammation Immunosuppressive Agents

Chemical Stability and Synthetic Utility: S-MP as a Protected 6‑Mercaptopurine Equivalent

6‑Mercaptopurine is susceptible to oxidative dimerization and forms disulfides under ambient conditions, which complicates handling, storage, and use as a synthetic intermediate. The trimethylsilylthio group in S‑MP acts as a protecting group for the thiol, preventing premature oxidation while retaining the ability to be deprotected under mild conditions (e.g., fluoride ion or protic solvents) to liberate the free thiol [1]. This is a standard strategy in organosilicon-mediated purine chemistry [2].

Nucleoside Synthesis Protecting Group Strategy Purine Thiol Handling

Optimal Use Cases for 6-Trimethylsilylthio-9-trimethylsilylpurine Based on Verified Evidence


In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Studies Requiring CNS-Penetrant Immunosuppression

S‑MP is the preferred purine antimetabolite for rodent EAE models when the research question demands effective immunosuppression within the CNS compartment. Its demonstrated survival benefit over 6‑MP (43/125 vs. 26/129 survivors) and its enhanced intrathecal inflammatory cell suppression [1] make it the evidence‑backed choice for studies of multiple sclerosis, neuromyelitis optica spectrum disorders, or other T‑cell‑mediated neuroinflammatory conditions where BBB penetration is a prerequisite for efficacy.

Prodrug and Drug‑Delivery Research for CNS‑Targeted Thiopurines

The silylation strategy employed in S‑MP provides a validated proof‑of‑concept for enhancing BBB and cellular permeability of polar purine drugs [1]. Groups developing prodrugs or nanoparticle formulations of thiopurines can use S‑MP as a reference compound against which novel delivery systems are benchmarked, particularly when measuring intrathecal drug levels or pharmacodynamic markers of CNS immunosuppression.

Synthetic Chemistry: Bench‑Stable Protected 6‑Mercaptopurine Building Block

In nucleoside and nucleotide analog synthesis, S‑MP serves as a shelf‑stable, oxidation‑resistant form of 6‑mercaptopurine. The trimethylsilylthio group prevents thiol oxidation during storage and synthetic manipulation, and it can be cleanly removed under mild fluoride or protic conditions to regenerate the free thiol for subsequent S‑alkylation, glycosylation, or conjugation reactions [2]. This application is supported by the broader class evidence for silyl‑protected purine thiols in nucleoside chemistry.

Comparative Immunopharmacology Studies of Thiopurine Derivatives

For academic or industrial labs systematically comparing the structure‑activity relationships of thiopurine analogs, S‑MP provides a unique data point that links a specific structural modification (bis‑trimethylsilylation) to a quantified functional outcome (14.2‑percentage‑point survival improvement in t‑EAE [1]). It can be used as a comparator when screening other 6‑substituted purine derivatives, S‑alkylthio‑purines, or heterocyclic analogs in rodent neuroinflammation models.

Quote Request

Request a Quote for 6-Trimethylsilylthio-9-trimethylsilylpurine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.